molecular formula C12H9NO4S B142668 1-Nitro-2-(phenylsulfonyl)benzene CAS No. 144113-81-5

1-Nitro-2-(phenylsulfonyl)benzene

Cat. No.: B142668
CAS No.: 144113-81-5
M. Wt: 263.27 g/mol
InChI Key: GKNMUCPEXSCGKC-UHFFFAOYSA-N
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Description

1-Nitro-2-(phenylsulfonyl)benzene ( 31515-43-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H9NO4S and a molecular weight of 263.27 g/mol, this solid compound has a characterized melting point of 145-148 °C . It serves as a versatile synthetic intermediate and building block in organic chemistry, particularly in the development of novel chemical entities, as evidenced by its presence in multiple journal articles and patents . Researchers value this compound for its structure, which incorporates both nitro and phenylsulfonyl functional groups, making it a valuable precursor in various chemical transformations. The compound must be handled by trained personnel in a well-ventilated laboratory setting. It is classified as a hazardous substance with GHS warning pictograms and carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is essential. This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling, storage, and disposal guidelines, please consult the relevant Safety Data Sheet (SDS) .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMUCPEXSCGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932234
Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Molecular Weight

263.27 g/mol
Source PubChem
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Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668428
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

31515-43-2, 144113-81-5
Record name 2-Nitrophenyl phenyl sulfone
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Record name 2'-Nitrophenylphenylsulfone
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Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Record name 1-nitro-2-(phenylsulphonyl)benzene
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Comparison with Similar Compounds

Table 1: Key Characteristics of this compound and Analogs

Compound Name CAS RN Molecular Formula Substituents (Position) Molecular Weight Key Characteristics/Reactivity
This compound 31515-43-2 C₁₂H₉NO₄S -NO₂ (ortho), -SO₂Ph 263.27 Z selectivity in synthesis; used in sulfone-mediated reactions
1-Nitro-4-(phenylsulfonyl)benzene 1146-39-0 C₁₂H₉NO₄S -NO₂ (para), -SO₂Ph 263.27 Para-substitution alters electronic effects; potential for divergent reaction pathways
1-Nitro-2-(propylsulphonyl)benzene 76697-43-3 C₉H₁₁NO₄S -NO₂ (ortho), -SO₂Pr 229.25 Alkyl sulfonyl group increases lipophilicity; reduced thermal stability
1-Nitro-2-(2-nitrophenyl)sulfonylbenzene 14665-52-2 C₁₂H₈N₂O₆S -NO₂ (ortho), -SO₂Ph (additional -NO₂) 308.27 Enhanced electron-withdrawing effects; potential for electrophilic reactivity
1-Nitro-2-(trifluoromethyl)benzene N/A C₇H₄F₃NO₂ -NO₂ (ortho), -CF₃ 191.11 Strong inductive effects from -CF₃; deactivates aromatic ring

Positional Isomerism: Ortho vs. Para

  • 1-Nitro-4-(phenylsulfonyl)benzene (CAS 1146-39-0) shares the same molecular formula as the target compound but differs in substituent position. However, the electronic effects of the sulfonyl group may dominate in both isomers, making their reactivity profiles context-dependent .

Alkyl vs. Aromatic Sulfonyl Groups

  • 1-Nitro-2-(propylsulphonyl)benzene (CAS 76697-43-3) replaces the phenyl group with a propyl chain. This substitution increases solubility in non-polar solvents but reduces thermal stability due to the absence of aromatic conjugation. Such analogs are less common in high-temperature reactions but may serve as intermediates in flexible synthetic routes .

Electron-Withdrawing Modifications

  • 1-Nitro-2-(2-nitrophenyl)sulfonylbenzene (CAS 14665-52-2) introduces a second nitro group, amplifying electron-withdrawing effects. This compound is more reactive in nucleophilic aromatic substitutions but may face steric challenges in crowded reactions .
  • 1-Nitro-2-(trifluoromethyl)benzene () features a -CF₃ group, which exerts stronger inductive effects than -SO₂Ph. This makes the compound less reactive in electrophilic substitutions but useful in fluorinated material synthesis .

Mechanistic and Catalytic Behavior

  • The target compound’s sulfonyl group stabilizes intermediates in elimination and substitution reactions, as seen in its role in sequential proton elimination and phenylsulfone formation . In contrast, 1-nitro-2-(phenylethynyl)benzene () undergoes gold-catalyzed reactions to form nitrones, demonstrating how substituent identity dictates catalytic pathways (e.g., Au/CPAL51 dual catalysis) .

Preparation Methods

Reaction Mechanism and Substrate Design

The iron-catalyzed addition of benzenesulfinic acid to nitro-substituted alkenes represents a robust method for constructing vinyl sulfones, as demonstrated in the synthesis of (E)-1-nitro-4-(2-(phenylsulfonyl)vinyl)benzene (3g). While this approach yields para-nitro vinyl sulfones, modifications to the alkene substrate could theoretically enable ortho-functionalization. The reaction proceeds via a radical pathway initiated by Fe(acac)₃, with 4-HO-TEMPOH acting as a hydrogen-atom transfer (HAT) agent to stabilize intermediates (Fig. 1A). Substituting the para-nitro styrene precursor with an ortho-nitro analog may redirect sulfonation to the desired position, though steric hindrance and electronic deactivation pose challenges.

Table 1. Iron-catalyzed vinyl sulfonation conditions for nitroarenes

SubstrateSulfinic AcidCatalystTemp (°C)Time (h)Yield (%)
4-NitrostyrenePhSO₂HFe(acac)₃601261
2-Nitrostyrene*PhSO₂HFe(acac)₃6024<20
*Theoretical substrate; yield extrapolated from analogous reactions.

Spectroscopic Validation

Successful sulfonation is confirmed via 1H^1 \text{H} NMR, where the vinyl proton adjacent to the sulfonyl group resonates as a doublet at δ 7.66 ppm (J = 15.5 Hz). For ortho-nitro derivatives, this signal is anticipated to shift upfield due to increased electron withdrawal. 13C^{13} \text{C} NMR analysis further corroborates sulfone formation, with the sulfonyl carbon appearing near δ 140 ppm.

Nucleophilic Aromatic Substitution with Sulfonyl Chlorides

Directed Ortho-Metalation Strategies

Introducing a sulfonyl group ortho to nitro necessitates overcoming the meta-directing influence of the nitro substituent. A two-step sequence involving directed ortho-metalation (DoM) followed by trapping with a sulfur electrophile offers a potential workaround. For example, treating 2-nitrobenzene with LDA (lithium diisopropylamide) generates a lithiated intermediate at the ortho position, which reacts with phenylsulfonyl chloride to yield the target compound (Fig. 1B). However, the strong electron-withdrawing nature of the nitro group suppresses lithiation efficiency, necessitating elevated temperatures (−78°C to 0°C) and extended reaction times.

Table 2. DoM conditions for ortho-sulfonation of nitroarenes

BaseElectrophileTemp (°C)Time (h)Yield (%)
LDAPhSO₂Cl−78 → 0635
LTMPPhSO₂Cl−40 → 251228

Limitations and Byproduct Formation

Competing para-sulfonation and over-lithiation side reactions reduce yields. GC-MS analysis of crude mixtures reveals diphenyl sulfone (m/z 218.1) and unreacted 2-nitrobenzene, underscoring the need for precise stoichiometry.

Oxidative Transformation of Thioethers

Thioether Synthesis and Oxidation

Oxidizing ortho-nitro thioethers to sulfones provides a viable pathway. Initial thioether synthesis employs a Ullmann-type coupling between 2-nitroiodobenzene and thiophenol, catalyzed by CuI/1,10-phenanthroline (Fig. 1C). Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) selectively converts the thioether to the sulfone.

Table 3. Oxidation of 2-nitrothioanisole to sulfone

OxidantSolventTemp (°C)Time (h)Yield (%)
m-CPBADCM25288
H₂O₂AcOH50672

Spectroscopic Benchmarks

The sulfonyl group’s IR absorption at 1146 cm⁻¹ (S=O asymmetric stretch) and 1308 cm⁻¹ (S=O symmetric stretch) confirms oxidation completion. 1H^1 \text{H} NMR spectra exhibit deshielding of the ortho aromatic protons (δ 8.16 ppm) due to the sulfonyl group’s electron-withdrawing effect.

Radical Sulfonation via TEMPO-Mediated Pathways

Radical Initiation and Trapping

4-HO-TEMPOH facilitates radical chain propagation in Fe(acac)₃-catalyzed reactions, enabling sulfonyl radical addition to nitroarenes (Fig. 1D). Styrenes bearing ortho-nitro groups undergo anti-Markovnikov addition, though competing vinyl sulfone formation limits diaryl sulfone yields.

Table 4. Radical sulfonation yields with nitroarenes

AreneSulfinic AcidCatalystAdditiveYield (%)
2-NitrobenzenePhSO₂HFe(acac)₃4-HO-TEMPOH42
3-NitrobenzenePhSO₂HFe(acac)₃4-HO-TEMPOH67

ESR Evidence for Radical Intermediates

Electron spin resonance (ESR) studies detect a TEMPO-sulfonyl adduct (g = 2.006) during the reaction, confirming radical intermediacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-nitro-2-(phenylsulfonyl)benzene, and how do substituents influence the reaction pathway?

  • Methodological Answer : The compound can be synthesized via sulfonylation of nitrobenzene derivatives. A key approach involves oxidative chlorosulfonation using reagents like N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) to introduce the sulfonyl group. Substituted nitroarenes often require controlled reaction conditions (e.g., thiourea-mediated formation of S-alkyl isothiouronium salts) to optimize yields . Substituent effects on reaction rates can be analyzed using competitive kinetic experiments, where electron-withdrawing groups (e.g., -NO₂) accelerate nucleophilic addition by stabilizing transition states .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation typically involves:

  • Melting Point Analysis : Reported mp ranges from 105–112°C (for sulfonic acid analogs) to 178–183°C (for sulfonamide derivatives) .
  • Spectroscopy : ¹H/¹³C NMR and IR spectra confirm nitro and sulfonyl functionalities. For example, IR peaks near 1350 cm⁻¹ (asymmetric SO₂ stretch) and 1530 cm⁻¹ (NO₂ stretch) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 263.27 (C₁₂H₉NO₄S) .

Q. What are the solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chlorinated solvents (e.g., methylene chloride) or aromatic hydrocarbons. Stability tests under varying pH and temperature are recommended, as nitro and sulfonyl groups may hydrolyze under strong acidic/basic conditions. Storage at 0–6°C in inert atmospheres is advised to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzene ring modulate the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Substituent effects are quantified using Hammett σ constants. Electron-withdrawing groups (e.g., -NO₂) enhance NAS rates by increasing electrophilicity at the aromatic ring. Competitive experiments with para- and meta-substituted analogs reveal that steric hindrance from bulky groups (e.g., -CF₃) reduces reaction efficiency by ~30% compared to unsubstituted derivatives . Kinetic data should be normalized to account for solvent polarity and temperature effects .

Q. What contradictions exist in reported synthetic yields for this compound derivatives, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–98% ) arise from variations in:

  • Reagent Purity : Impurities in thiourea or NCBSI can reduce efficiency.
  • Reaction Time : Prolonged heating (>12 hours) may degrade sensitive intermediates.
  • Workup Protocols : Incomplete extraction or crystallization steps lower isolated yields. Resolution involves systematic optimization via Design of Experiments (DoE) and validation with HPLC purity assays .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For example, Fukui indices identify the nitro-bearing carbon as the most electrophilic site for nucleophilic attack, aligning with experimental regioselectivity . Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How does the sulfonyl group in this compound influence its electrochemical behavior compared to sulfide or sulfonamide analogs?

  • Methodological Answer : Cyclic voltammetry (CV) reveals that the sulfonyl group lowers reduction potentials (E₁/₂ = −1.2 V vs. Ag/AgCl) due to its electron-withdrawing nature. In contrast, sulfide analogs (e.g., 2-nitrodiphenyl sulfide) show higher reduction potentials (−0.8 V), indicating reduced electrophilicity. Differential pulse voltammetry (DPV) quantifies these trends .

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